molecular formula C10H12O2 B6209403 2-ethyl-6-methylbenzoic acid CAS No. 106976-50-5

2-ethyl-6-methylbenzoic acid

Cat. No.: B6209403
CAS No.: 106976-50-5
M. Wt: 164.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-methylbenzoic acid is an organic compound with the molecular formula C₁₀H₁₂O₂ It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the second position and a methyl group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by oxidation of the resulting ethylmethylbenzene to the corresponding benzoic acid derivative .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2-ethyl-6-methylbenzaldehyde. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-6-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-6-methylbenzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit the cyclooxygenase pathway to exert their effects .

Comparison with Similar Compounds

  • 2-Ethylbenzoic acid
  • 6-Methylbenzoic acid
  • 2,6-Dimethylbenzoic acid

Comparison: 2-Ethyl-6-methylbenzoic acid is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which can influence its reactivity and interactions compared to its analogs. For instance, the combination of these substituents can enhance its lipophilicity and potentially alter its biological activity .

Biological Activity

2-Ethyl-6-methylbenzoic acid (C₁₀H₁₂O₂) is an aromatic carboxylic acid characterized by an ethyl group at the 2-position and a methyl group at the 6-position of the benzoic acid core. Its molecular weight is approximately 164.20 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry.

The unique arrangement of functional groups in this compound contributes to its distinct chemical properties. It is primarily explored for its potential as an intermediate in organic synthesis and as a precursor for more complex molecules, including pharmaceuticals and specialty chemicals.

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary findings suggest it may exhibit properties akin to other benzoic acids, which are known for their antimicrobial and anti-inflammatory effects. Here are some key areas of investigation:

Anti-inflammatory Effects

This compound may act as an inhibitor of cyclooxygenase enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). This mechanism suggests that it could reduce the production of pro-inflammatory mediators, thereby alleviating inflammation.

The mechanism of action for this compound involves its interaction with various biomolecules. It may engage with specific enzymes or receptors within biological systems, influencing pathways associated with pain and inflammation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure DescriptionBiological Activity
2-Ethylbenzoic Acid Ethyl group at the 2-positionAntimicrobial properties similar to benzoic acids
6-Methylbenzoic Acid Methyl group at the 6-positionExhibits anti-inflammatory effects
2,6-Dimethylbenzoic Acid Methyl groups at both 2 and 6 positionsPotentially enhanced lipophilicity

This comparison indicates that the combination of substituents in this compound may enhance its lipophilicity and biological activity compared to its analogs.

Case Studies

While direct case studies on this compound are scarce, research on related benzoic acids provides valuable insights into its potential applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzoic acids exhibit significant inhibition against Staphylococcus aureus and Escherichia coli. The structural features contributing to this activity can be extrapolated to predict similar effects for this compound.
  • Anti-inflammatory Pathways : Research on compounds with similar structures has shown that they can inhibit cyclooxygenase pathways effectively, leading to reduced inflammation in animal models .

Properties

CAS No.

106976-50-5

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.